2-Bromo-4-nitroquinoline

概要

説明

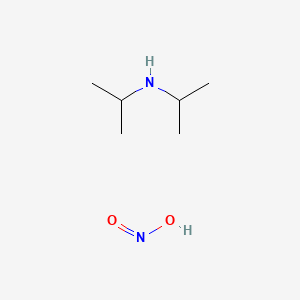

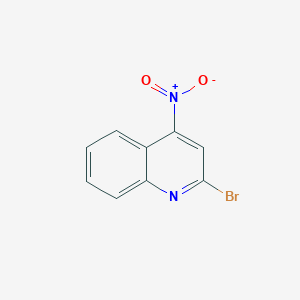

2-Bromo-4-nitroquinoline is a chemical compound with the molecular formula C9H5BrN2O2 . It is an important compound used in various fields of research and industry due to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-Bromo-4-nitroquinoline, has been a subject of interest in the field of organic and pharmaceutical chemistry . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

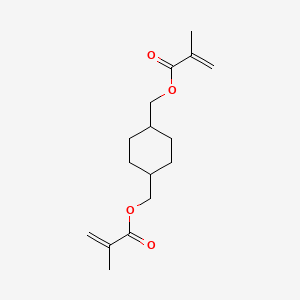

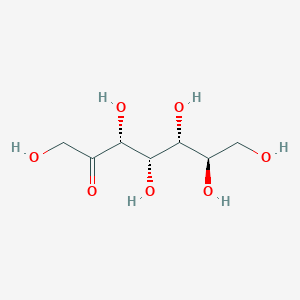

The molecular structure of 2-Bromo-4-nitroquinoline consists of a quinoline core with a bromine atom and a nitro group attached at the 2 and 4 positions, respectively . The average mass of the molecule is 253.052 Da .

Chemical Reactions Analysis

Quinoline and its derivatives, including 2-Bromo-4-nitroquinoline, have been involved in a variety of chemical reactions. These include reactions catalyzed by transition metals, reactions in ionic liquids, and reactions under ultrasound irradiation . The specific reactions that 2-Bromo-4-nitroquinoline undergoes would depend on the conditions and reagents present.

Physical And Chemical Properties Analysis

2-Bromo-4-nitroquinoline has a molecular formula of C9H5BrN2O2 and an average mass of 253.052 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

科学的研究の応用

Anticancer Research

2-Bromo-4-nitroquinoline: is a quinoline derivative, and quinoline motifs are known to be present in various therapeutic agents with anticancer activities . The compound’s potential to interfere with DNA replication and cell division makes it a candidate for designing novel anticancer drugs. Its structural analogs have been studied for their cytotoxic effects on cancer cell lines, indicating its relevance in oncology research.

Antimicrobial Activity

Quinoline derivatives exhibit a broad spectrum of bio-responses, including antimicrobial properties . 2-Bromo-4-nitroquinoline could be utilized in the development of new antimicrobial agents, especially targeting drug-resistant strains of bacteria and fungi, which is a growing concern in medical science.

Anti-inflammatory Applications

The anti-inflammatory properties of quinoline compounds are well-documented . 2-Bromo-4-nitroquinoline can be researched for its efficacy in reducing inflammation, potentially leading to new treatments for chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Antituberculosis Agents

Given the antituberculosis activity of certain quinoline derivatives , 2-Bromo-4-nitroquinoline could serve as a scaffold for synthesizing new compounds with potential application in combating tuberculosis, a disease that continues to pose a significant global health challenge.

Antimalarial Drug Development

Quinolines are the backbone of several antimalarial drugs, and their derivatives continue to be explored for antimalarial activity . Research into 2-Bromo-4-nitroquinoline could contribute to the discovery of new antimalarial medications, which is crucial given the emergence of drug-resistant malaria parasites.

Anti-SARS-CoV-2 (COVID-19) Research

The search for effective treatments against COVID-19 has led to the exploration of quinoline derivatives for their anti-SARS-CoV-2 properties . 2-Bromo-4-nitroquinoline may be investigated for its potential role in the synthesis of compounds that could inhibit the virus’s replication.

Cardiovascular Therapeutics

Quinoline derivatives have been associated with cardiovascular benefits . Research into 2-Bromo-4-nitroquinoline could uncover new pathways for treating cardiovascular diseases, possibly through the modulation of heart rhythm or the protection of cardiac tissues.

Neuroprotective Effects

The neuroprotective effects of quinoline derivatives make them candidates for treating neurodegenerative disorders . 2-Bromo-4-nitroquinoline might be studied for its potential to protect neuronal cells, which could lead to advances in the treatment of diseases like Alzheimer’s and Parkinson’s.

Safety and Hazards

将来の方向性

Quinoline and its derivatives, including 2-Bromo-4-nitroquinoline, continue to be a subject of interest in the field of medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

作用機序

Target of Action

2-Bromo-4-nitroquinoline is a derivative of quinoline, a heterocyclic compound that plays a significant role in medicinal chemistry . Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .

Mode of Action

Quinoline derivatives are known to undergo various chemical reactions, including nucleophilic and electrophilic substitution . A study has shown that brominated nitroquinoline derivatives can be converted into useful cyclic amines via a nucleophilic substitution (SNAr) reaction .

Biochemical Pathways

strain NyZ375 has shown that a two-component monooxygenase initiates a novel 2-bromo-4-nitrophenol catabolic pathway . This pathway is distinct from those of all identified 2-chloro-4-nitrophenol utilizers .

Result of Action

Quinoline and its derivatives have shown substantial biological activities .

Action Environment

The action environment of 2-Bromo-4-nitroquinoline can be influenced by various factors. For instance, the safety data sheet for 2-Bromo-4-nitroquinoline suggests avoiding dust formation and ensuring adequate ventilation . These precautions indicate that the compound’s action, efficacy, and stability might be influenced by environmental conditions such as air quality and ventilation.

特性

IUPAC Name |

2-bromo-4-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-5-8(12(13)14)6-3-1-2-4-7(6)11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEYIWTXAADTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342382 | |

| Record name | 2-Bromo-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20146-63-8 | |

| Record name | 2-Bromo-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。